molecular formula C23H27N3O6S B11245028 5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11245028
M. Wt: 473.5 g/mol
InChI Key: FZJVKXYSQNGPJI-UHFFFAOYSA-N
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Description

5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a tetrahydrofuran moiety and a sulfonyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Tetrahydrofuran Moiety: This step involves the attachment of the tetrahydrofuran ring to the benzoxazepine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to interact with specific biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

5-methylsulfonyl-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C23H27N3O6S/c1-33(29,30)26-13-12-21(32-20-11-5-4-10-19(20)26)23(28)25-18-9-3-2-8-17(18)22(27)24-15-16-7-6-14-31-16/h2-5,8-11,16,21H,6-7,12-15H2,1H3,(H,24,27)(H,25,28)

InChI Key

FZJVKXYSQNGPJI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)NCC4CCCO4

Origin of Product

United States

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